![molecular formula C8H8O3S B6171761 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid CAS No. 1480852-51-4](/img/new.no-structure.jpg)
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid is an organic compound with a unique structure that combines elements of both thiophene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the desired pyran ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene and pyran derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Pyran-3-Carboxylic Acid: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.
5-Methyl-4,5,6,7-Tetrahydrothiazolo[5,4-C]Pyridine-2-Carboxylic Acid: Another related compound with a different ring system, offering unique reactivity and applications.
Uniqueness
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid is unique due to its combination of thiophene and pyran rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of novel molecules .
Biological Activity
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid is a compound belonging to the thieno[2,3-c]pyran class, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antibacterial, antioxidant, and anticancer activities supported by recent research findings.
- Molecular Formula : C8H8O3S
- Molecular Weight : 184.22 g/mol
- LogP : 1.45
- Polar Surface Area : 70 Ų
Antibacterial Activity
Recent studies have demonstrated that derivatives of thieno[2,3-c]pyran compounds exhibit significant antibacterial properties. For instance:
- In a study evaluating various 4H-pyran derivatives, compounds showed inhibition against Gram-positive bacteria with IC50 values lower than that of ampicillin .
- The most potent derivatives were identified as having a broad spectrum of activity against multiple strains.
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays:
- Compounds derived from this scaffold demonstrated strong DPPH scavenging activity. For example, certain derivatives showed EC50 values comparable to well-known antioxidants like BHT (Butylated Hydroxytoluene) .
- The antioxidant mechanism was attributed to the ability to reduce reactive oxygen species (ROS), thereby mitigating oxidative stress.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy:
- In vitro studies on human colorectal cancer cells (HCT-116) revealed that specific derivatives inhibited cell proliferation significantly. For instance, compounds showed IC50 values as low as 75.1 µM .
- Mechanistic studies indicated that these compounds induce apoptosis via caspase activation and inhibit cell cycle progression by targeting CDK2 kinase activity. This dual action positions them as promising candidates in cancer therapy.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of thienopyran derivatives typically involves multi-step organic reactions. For example, oxidation of methyl-substituted precursors using potassium permanganate under controlled temperatures (90–95°C) is a common method, as seen in pyridine-carboxylic acid syntheses . Key considerations include:
- Catalyst selection : Oxidizing agents like KMnO₄ are critical for converting methyl groups to carboxylic acids.
- Temperature control : Excessive heat may degrade sensitive intermediates.
- Purification : Acidic workup (pH 4) followed by filtration or recrystallization improves purity . Table 1 : Synthetic Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 90–95°C | Prevents side reactions |
pH during workup | 4–5 | Maximizes acid precipitation |
Reaction time | 3–6 hours | Balances conversion and degradation |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Structural elucidation requires a combination of:
- NMR spectroscopy : To identify proton environments (e.g., thiophene ring protons at δ 7.4–8.3 ppm and carboxylic acid protons at δ 9.8–10 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., C₇H₇NO₃ has a calculated mass of 153.14 g/mol) .
- X-ray crystallography : Resolves stereochemistry and ring conformations in crystalline forms .
Q. How can researchers address solubility challenges for this compound in aqueous assays?
Solubility is often pH-dependent due to the carboxylic acid group. Strategies include:
- Buffer selection : Use phosphate-buffered saline (PBS) at pH 7.4 for ionized forms.
- Co-solvents : Ethanol or DMSO (≤10% v/v) to enhance solubility without denaturing proteins .
Advanced Research Questions
Q. How do structural modifications to the thienopyran core affect bioactivity, and what computational tools validate these relationships?
Substituents on the thiophene or pyran rings modulate interactions with biological targets. For example:
- Electron-withdrawing groups (e.g., -CN) enhance electrophilicity, potentially increasing enzyme inhibition .
- Ring saturation (e.g., dihydro vs. tetrahydro forms) alters conformational flexibility and binding affinity. Methodology :
- Perform docking studies (AutoDock Vina) to predict binding poses with target enzymes.
- Compare IC₅₀ values of analogs via biochemical assays (e.g., fluorescence-based inhibition assays) .
Q. What strategies resolve contradictions in reported spectral data for thienopyran derivatives?
Discrepancies in NMR or mass spectra often arise from impurities or tautomeric forms. Approaches include:
- High-resolution MS : Differentiate isotopic patterns to confirm molecular formulas.
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .
- Cross-validation : Compare data with structurally related compounds (e.g., pyrano-pyrazole derivatives) .
Q. What mechanistic insights explain the compound’s enzyme inhibition properties?
Thienopyran-carboxylic acids may act as competitive inhibitors by mimicking natural substrates. For instance:
- Carboxylic acid group : Binds to catalytic metal ions (e.g., Zn²⁺ in metalloproteases).
- Thiophene ring : Engages in π-π stacking with aromatic residues in active sites. Experimental validation :
- Kinetic assays : Measure Ki values under varying substrate concentrations.
- Site-directed mutagenesis : Identify critical amino acids for binding .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the thermal stability of thienopyran-carboxylic acids?
Disparities in melting points (e.g., 92.5–93.5°C vs. 127–129°C for analogs) may stem from:
- Polymorphism : Different crystalline forms with distinct thermal profiles.
- Purity levels : HPLC-grade (>97%) vs. technical-grade samples . Resolution :
- Conduct differential scanning calorimetry (DSC) to characterize phase transitions.
- Publish detailed purity metrics (e.g., HPLC traces) alongside thermal data .
Properties
CAS No. |
1480852-51-4 |
---|---|
Molecular Formula |
C8H8O3S |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.